molecular formula C11H19N3O B15209566 1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine

Cat. No.: B15209566
M. Wt: 209.29 g/mol
InChI Key: ITXRYAQRDAJPHR-UHFFFAOYSA-N
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Description

1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine is a heterocyclic compound that belongs to the class of azepines Azepines are seven-membered heterocycles containing nitrogen atoms

Chemical Reactions Analysis

1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites within the molecule.

    Cyclization: The compound can undergo intramolecular cyclization reactions to form more complex structures.

Common reagents and conditions used in these reactions include mild temperatures, specific catalysts, and solvents like ethanol or chloroform . Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Ethyl-3-(methoxymethyl)-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

Molecular Formula

C11H19N3O

Molecular Weight

209.29 g/mol

IUPAC Name

1-ethyl-3-(methoxymethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine

InChI

InChI=1S/C11H19N3O/c1-3-14-11-9(6-4-5-7-12-11)10(13-14)8-15-2/h12H,3-8H2,1-2H3

InChI Key

ITXRYAQRDAJPHR-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(CCCCN2)C(=N1)COC

Origin of Product

United States

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